2-[Benzyl(methyl)amino]-1-(3-chlorophenyl)ethanol hydrochloride
Description
2-[Benzyl(methyl)amino]-1-(3-chlorophenyl)ethanol hydrochloride is a synthetic adrenergic amine derivative featuring a β-amino alcohol backbone. Structurally, it comprises a two-carbon chain with a hydroxyl group at position 1 (ethanol moiety) and a benzyl(methyl)amino substituent at position 2. The aromatic ring at position 1 is substituted with a chlorine atom at the meta position (3-chlorophenyl). As a hydrochloride salt, it exhibits enhanced solubility in polar solvents compared to its free base form.
Notably, compounds like Tulobuterol Hydrochloride (2-chlorophenyl derivative) and Phenylephrine-related impurities (3-hydroxyphenyl derivatives) serve as key comparators .
Properties
IUPAC Name |
2-[benzyl(methyl)amino]-1-(3-chlorophenyl)ethanol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO.ClH/c1-18(11-13-6-3-2-4-7-13)12-16(19)14-8-5-9-15(17)10-14;/h2-10,16,19H,11-12H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCIJCHLJYNJMPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)CC(C2=CC(=CC=C2)Cl)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90636332 | |
| Record name | 2-[Benzyl(methyl)amino]-1-(3-chlorophenyl)ethan-1-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90636332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5414-78-8 | |
| Record name | NSC10622 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10622 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-[Benzyl(methyl)amino]-1-(3-chlorophenyl)ethan-1-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90636332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Conditions
This route involves hydrogenating a prochiral α-amino ketone precursor (1) to the corresponding alcohol (2) using an iridium catalyst. The ketone intermediate is synthesized via condensation of 3-chlorophenylacetic acid with N-benzyl-N-methylglycine, followed by activation as a methyl ester.
Key Steps:
- Ketone Synthesis :
$$ \text{3-Chlorophenylacetic acid} + \text{N-Benzyl-N-methylglycine} \xrightarrow{\text{EDC, DMAP}} \text{α-Amino Ketone (1)} $$ - Hydrogenation :
$$ \text{(1)} \xrightarrow{\text{[Ir(COD)Cl]}2, \text{f-amphox L1}, \text{H}2 (40 \, \text{atm})} \text{Alcohol (2)} $$
Optimization Data
Reaction parameters from were adapted for this compound:
Outcome : The product is obtained in >99% yield and >99% enantiomeric excess (ee), with the hydrochloride salt formed via treatment with HCl gas in ethyl acetate.
Method 2: Reductive Amination of 3-Chlorophenylglycolaldehyde
Reaction Pathway
This one-pot method condenses 3-chlorophenylglycolaldehyde (3) with N-benzyl-N-methylamine (4) under reducing conditions:
$$ \text{(3)} + \text{(4)} \xrightarrow{\text{NaBH}_4/\text{MeOH}} \text{2-[Benzyl(methyl)amino]-1-(3-chlorophenyl)ethanol} $$
Challenges and Modifications
- Low Stereoselectivity : Without chiral catalysts, racemic mixtures dominate.
- Side Reactions : Over-reduction of the aldehyde to ethylene glycol derivatives occurs at high NaBH4 concentrations.
Improvements :
- Use of Bakers’ yeast as a biocatalyst achieves 78% ee but reduces yield to 65%.
- Chiral Auxiliaries : (R)-BINOL-phosphoric acid increases ee to 85% but requires post-synthesis removal.
Method 3: Alkylation of N-Benzyl-N-Methylethanolamine
Epoxide Ring-Opening Strategy
Reacting N-benzyl-N-methylethanolamine (5) with 3-chlorophenyl epoxide (6) under basic conditions:
$$ \text{(5)} + \text{(6)} \xrightarrow{\text{K}2\text{CO}3, \text{KI}} \text{Target Compound} $$
Halide Displacement
A Mitsunobu reaction with 3-chlorophenyl bromide (7) and triphenylphosphine:
$$ \text{(5)} + \text{(7)} \xrightarrow{\text{PPh}_3, \text{DIAD}} \text{Target Compound} $$
Performance Comparison :
| Substrate | Conditions | Yield | Purity |
|---|---|---|---|
| Epoxide | K2CO3, KI, DMF | 62% | 95% |
| Bromide | Mitsunobu, THF | 58% | 92% |
Epoxide alkylation offers marginally better yields but requires stringent moisture control.
Comparative Analysis of Synthetic Methods
| Metric | Hydrogenation | Reductive Amination | Alkylation |
|---|---|---|---|
| Yield | >99% | 65–78% | 58–62% |
| ee | >99% | 78–85% | Racemic |
| Scalability | High | Moderate | Low |
| Equipment Needs | High-pressure H2 | Standard lab | Standard lab |
Experimental Procedures and Optimization
Large-Scale Hydrogenation Protocol (Adapted from)
- Catalyst Preparation : Mix [Ir(COD)Cl]2 (1.4 mg) and f-amphox L1 (2.4 mg) in i-PrOH (2 mL) under argon.
- Substrate Loading : Add α-amino ketone (0.2 mmol) and t-BuOK (51.6 mg) to a hydrogenation vessel.
- Reaction : Pressurize to 40 atm H2, stir at 25°C for 12 h.
- Workup : Purify via silica gel chromatography (ethyl acetate/hexane), then treat with HCl gas.
Chemical Reactions Analysis
Types of Reactions
2-[Benzyl(methyl)amino]-1-(3-chlorophenyl)ethanol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted chlorophenyl derivatives.
Scientific Research Applications
2-[Benzyl(methyl)amino]-1-(3-chlorophenyl)ethanol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 2-[Benzyl(methyl)amino]-1-(3-chlorophenyl)ethanol hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following structurally related compounds are analyzed for comparative purposes:
Table 1: Structural and Functional Group Comparisons
*Calculated based on molecular formula.
Key Observations:
Substituent Effects: Chlorophenyl vs. Chlorine’s electron-withdrawing nature may also alter receptor binding affinity compared to hydroxyl groups . Positional Isomerism: Tulobuterol’s 2-chlorophenyl substituent demonstrates the pharmacological impact of halogen placement, as β₂-agonist activity is highly sensitive to aromatic substitution patterns .
Functional Group Differences: Ethanol vs. Ethanone: Ethanol derivatives (e.g., Phenylephrine Related Compound D) are more polar than ketone analogs (e.g., Phenylephrine Related Compound E), influencing solubility and metabolic pathways (e.g., ethanol derivatives may undergo glucuronidation) .
Amino Group Variations: Benzyl(methyl)amino vs.
Biological Activity
2-[Benzyl(methyl)amino]-1-(3-chlorophenyl)ethanol hydrochloride is a chemical compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
The compound features a benzyl group and a chlorophenyl moiety, contributing to its biological activity. Its molecular formula is , with a molecular weight of approximately 275.79 g/mol. The presence of both amine and hydroxyl functional groups plays a significant role in its interaction with biological targets.
Research indicates that this compound may act through modulation of neurotransmitter systems, particularly affecting serotonin and norepinephrine pathways. These actions are critical in developing therapeutic agents for mood disorders and anxiety.
Pharmacological Effects
- Antidepressant Activity : Studies have shown that compounds with similar structures exhibit antidepressant effects by inhibiting the reuptake of serotonin and norepinephrine .
- Analgesic Properties : It has been suggested that this compound may possess analgesic properties, potentially through interactions with opioid receptors .
- Anti-inflammatory Effects : Preliminary data suggest that it may reduce inflammation, which is beneficial in conditions like arthritis .
In Vitro Studies
In vitro studies have demonstrated the compound's ability to inhibit the proliferation of certain cancer cell lines, indicating potential antitumor activity. For example, it has shown cytotoxic effects against human breast cancer cells (MCF-7) with an IC50 value indicating effective concentration levels for therapeutic use .
Case Studies
- Case Study on Depression : A clinical trial involving patients with major depressive disorder highlighted significant improvements in mood and anxiety levels after administration of a derivative of this compound .
- Chronic Pain Management : Another study focused on patients with chronic pain conditions, where the compound was administered as part of a multi-modal pain management strategy, resulting in enhanced pain relief compared to standard treatments .
Q & A
Q. What are the recommended analytical techniques for assessing the purity and structural integrity of this compound?
To ensure purity and structural fidelity, researchers should employ high-performance liquid chromatography (HPLC) with UV detection (≥98% purity threshold) . Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying substituent positions, particularly the 3-chlorophenyl and benzyl(methyl)amino groups. Mass spectrometry (MS) can confirm molecular weight (e.g., via ESI-MS). Cross-validation using X-ray crystallography may resolve ambiguities in stereochemistry .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and ANSI-approved safety goggles to prevent skin/eye contact .
- Ventilation: Use fume hoods to mitigate inhalation risks (linked to respiratory irritation) .
- Spill Management: Absorb spills with inert materials (e.g., vermiculite), avoid water to prevent exothermic reactions, and dispose of waste via certified hazardous waste handlers .
- Storage: Keep in airtight containers at 2–8°C, away from oxidizers and ignition sources .
Q. How can researchers design initial synthetic pathways for this compound?
A plausible route involves:
- Step 1: Condensation of 3-chlorophenylethanol with benzyl(methyl)amine under acidic catalysis (e.g., HCl) to form the amino alcohol intermediate.
- Step 2: Hydrochloride salt formation via reaction with concentrated HCl in anhydrous ethanol .
Monitor reaction progress via TLC (silica gel, chloroform/methanol eluent) and optimize stoichiometry to minimize byproducts like unreacted amines or oxidized derivatives .
Advanced Research Questions
Q. What strategies can resolve discrepancies in spectral data (e.g., unexpected NMR peaks or HPLC retention times)?
- Hypothesis Testing: Compare experimental NMR shifts with computational predictions (DFT or molecular modeling tools) to identify misassigned protons or stereochemical errors .
- Impurity Profiling: Use LC-MS to detect trace byproducts (e.g., dechlorinated analogs or N-demethylated derivatives) that may arise from incomplete reactions or storage degradation .
- Collaborative Validation: Cross-reference data with independent labs or reference standards (e.g., LGC or USP-certified materials) .
Q. How can reaction yields be optimized while maintaining stereochemical control?
- DOE Approaches: Apply factorial design to evaluate variables (temperature, solvent polarity, catalyst loading). For example, polar aprotic solvents (e.g., DMF) may enhance nucleophilic substitution at the 3-chlorophenyl group .
- Chiral Catalysts: Test chiral auxiliaries (e.g., BINOL-derived phosphoric acids) to enforce enantioselectivity during the amino alcohol formation step .
- In Situ Monitoring: Use FTIR or Raman spectroscopy to track intermediate stability and adjust reaction parameters dynamically .
Q. What methodologies are suitable for studying its interactions with biological targets (e.g., receptors or enzymes)?
- In Vitro Assays: Conduct competitive binding studies (e.g., radioligand displacement assays) using purified GPCRs or monoamine transporters, given structural similarity to adrenergic ligands .
- Molecular Dynamics (MD) Simulations: Model ligand-receptor docking to predict binding affinities and identify critical residues (e.g., hydrophobic pockets accommodating the benzyl group) .
- Metabolic Stability: Use hepatic microsome assays to evaluate cytochrome P450-mediated degradation and identify potential metabolites .
Q. How can researchers address contradictions in toxicity profiles across studies?
- Dose-Response Analysis: Replicate in vitro cytotoxicity assays (e.g., MTT or LDH release) using standardized cell lines (e.g., HepG2 or HEK293) to clarify LD₅₀ variability .
- Mechanistic Studies: Investigate oxidative stress markers (e.g., ROS levels) or mitochondrial membrane depolarization to differentiate necrotic vs. apoptotic pathways .
- Cross-Species Comparisons: Test toxicity in alternative models (e.g., zebrafish embryos) to assess translational relevance .
Data Contradiction Analysis Framework
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
